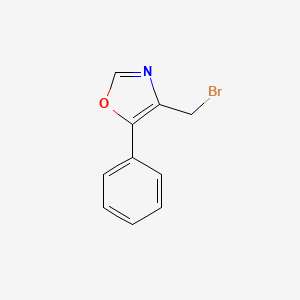

4-(Bromomethyl)-5-phenyloxazole

描述

Significance of Oxazole (B20620) Ring Systems in Chemical Science

The oxazole nucleus is a versatile scaffold in organic synthesis, prized for its aromaticity and the specific reactivity it imparts to molecules.

Oxazoles are fundamental heterocyclic building blocks used in the construction of more complex molecular architectures. tandfonline.comontosight.ai Their planar and aromatic nature allows them to participate in various chemical transformations. The atoms within the ring, particularly the nitrogen and oxygen, can engage in non-covalent interactions, influencing the three-dimensional structure and properties of the resulting molecules. tandfonline.comtandfonline.com The substitution pattern on the oxazole ring can be strategically manipulated, with electrophilic substitution typically occurring at the C5 position and nucleophilic substitution at the C2 position. wikipedia.org

The oxazole motif is a privileged structure in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities. tandfonline.comtandfonline.com Oxazole derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. numberanalytics.comnih.gov This has led to their extensive use as a starting point for the development of new therapeutic agents. numberanalytics.com The ability of the oxazole ring to interact with biological targets like enzymes and receptors makes it an attractive component in drug design. tandfonline.comtandfonline.com

A significant number of natural products, many of which are sourced from marine organisms, contain the oxazole ring system. tandfonline.com These natural compounds often exhibit potent biological activities. nih.gov The synthesis of these complex natural products in the laboratory is a key area of research, and oxazole-containing building blocks are crucial for these endeavors. rsc.org For instance, the hinduchelins, a class of natural products with potential iron-chelating abilities, feature an oxazole unit. rsc.org

Overview of Bromomethyl Group Reactivity

The bromomethyl group (-CH₂Br) is a highly reactive functional group that serves as a versatile handle for introducing new functionalities into a molecule.

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-heteroatom bonds. rsc.org This reactivity is fundamental to the utility of 4-(bromomethyl)-5-phenyloxazole as a building block. For example, the bromomethyl group can react with a thiol to form a bromomethyl sulfide, a useful synthetic intermediate. rsc.org

Due to its reactivity, the bromomethyl group is an excellent alkylating agent. researchgate.net It can be used to introduce the "methyl-oxazole-phenyl" moiety onto other molecules. This is a common strategy in the synthesis of complex organic molecules where this particular structural unit is desired. The selective bromination of a methyl group is a key step in creating such alkylating agents. researchgate.net

Research Trajectory of this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader context of oxazole chemistry and the well-established reactivity of analogous compounds. The development and application of substituted oxazoles have followed a significant path, driven by their utility as pharmacophores and functional materials.

The research into compounds structurally related to this compound, such as 2-(halomethyl)-4,5-diaryloxazoles, indicates a clear trajectory towards their use as versatile synthetic intermediates. nih.gov The primary focus of research involving such compounds has been the exploitation of the reactive halomethyl group for the synthesis of more elaborate molecules.

Key Research Areas and Findings:

Synthesis of Substituted Oxazoles: The synthesis of the oxazole ring itself can be achieved through various methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and more recently, metal-catalyzed cyclization reactions. pharmaguideline.comlookchem.com For a 4,5-disubstituted oxazole like the parent structure of the target compound, methods involving the cyclization of α-haloketones with amides or the reaction of isocyanides with acid chlorides are common. pharmaguideline.comdurham.ac.uk The bromination of a corresponding 4-methyl-5-phenyloxazole (B94418) would be a direct route to the title compound.

Nucleophilic Substitution Reactions: The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities. Research on analogous 2-(chloromethyl)-4,5-diphenyloxazoles has demonstrated successful substitutions with various nucleophiles. nih.gov

| Nucleophile | Resulting Functional Group | Potential Application of Product |

|---|---|---|

| Amines (R-NH2) | Secondary Amine (-CH2-NH-R) | Synthesis of biologically active amines |

| Thiols (R-SH) | Thioether (-CH2-S-R) | Development of enzyme inhibitors |

| Alcohols (R-OH) | Ether (-CH2-O-R) | Modification of solubility and pharmacokinetic properties |

| Carboxylates (R-COO-) | Ester (-CH2-O-CO-R) | Prodrug design |

| Azide (N3-) | Azide (-CH2-N3) | "Click" chemistry, synthesis of triazoles |

Building Block for Medicinal Chemistry: The oxazole moiety is present in numerous biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents. The ability to functionalize the oxazole scaffold via the bromomethyl group makes this compound a valuable precursor for generating libraries of compounds for high-throughput screening and drug discovery programs. For instance, the related 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been investigated as nonacidic anti-inflammatory agents. acs.org

"Click" Chemistry Applications: The conversion of the bromomethyl group to an azidomethyl group provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the efficient and specific conjugation of the oxazole core to other molecules, such as peptides, polymers, or fluorescent dyes.

The research trajectory for a compound like this compound is thus intrinsically linked to its potential as a versatile synthetic intermediate. Its value lies not in its own inherent activity, but in its capacity to serve as a scaffold for the creation of a multitude of other molecules with tailored properties. The future direction of research involving this and similar compounds will likely focus on the development of novel synthetic methodologies that utilize its reactive handle and the exploration of the biological and material properties of its derivatives.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYSMAZUGYWNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379969 | |

| Record name | 4-(bromomethyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-94-7 | |

| Record name | 4-(Bromomethyl)-5-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-5-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 5 Phenyloxazole and Its Derivatives

Strategies for Oxazole (B20620) Core Formation

The formation of the 4,5-disubstituted oxazole ring is a well-established field in heterocyclic chemistry. Several classical and modern methods can be adapted to produce the 4-methyl-5-phenyloxazole (B94418) intermediate.

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com In the context of synthesizing 4-methyl-5-phenyloxazole, the required precursor would be 2-acetamido-1-phenylpropan-1-one. This starting material undergoes an intramolecular cyclization, followed by dehydration, typically promoted by a strong acid catalyst like sulfuric acid or trifluoromethanesulfonic acid, to yield the desired oxazole ring. wikipedia.org

Modifications to the classical approach have been developed to improve yields and broaden the reaction's scope. For instance, the use of the Dess-Martin periodinane for the oxidation of β-hydroxy amides to generate the β-keto amide precursor in situ, followed by cyclodehydration, represents a modern variant. researchgate.net Another adaptation involves using a combination of triphenylphosphine (B44618) and iodine for the cyclization step. researchgate.net

Table 1: Comparison of Robinson-Gabriel Cyclodehydrating Agents

| Cyclodehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Neat or in a non-participating solvent, heat | The classic, harsh conditions can be substrate-limiting. |

| Trifluoromethanesulfonic Acid (TfOH) | Often used in modern one-pot procedures. wikipedia.org | A strong acid that can promote efficient cyclization. |

| Phosphorus Pentoxide (P₂O₅) | High temperatures | A powerful dehydrating agent. |

The Van Leusen oxazole synthesis is another powerful method that typically yields 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.govmdpi.comorganic-chemistry.org The standard reaction involves the base-mediated condensation of an aldehyde (in this case, benzaldehyde) with TosMIC. organic-chemistry.org This process forms an intermediate oxazoline (B21484) which then eliminates p-toluenesulfinic acid to afford the 5-phenyloxazole. wikipedia.orgorganic-chemistry.org

To achieve the 4,5-disubstituted pattern required for 4-methyl-5-phenyloxazole, a modification of the Van Leusen reaction is necessary. An improved one-pot protocol uses TosMIC, an aldehyde (benzaldehyde), and an aliphatic halide in the presence of a base. organic-chemistry.org For the synthesis of the target precursor, this would involve using an ethylating agent with a modified TosMIC or a related isocyanide that introduces the C4-methyl group. More advanced one-pot syntheses in recyclable ionic liquids have been shown to be effective for producing various 4,5-disubstituted oxazoles in high yields. organic-chemistry.orgorganic-chemistry.org

Modern organic synthesis has seen the rise of metal-catalyzed reactions for constructing heterocyclic rings. Palladium-catalyzed tandem oxidative cyclization represents a notable approach for forming substituted oxazoles. rsc.org For example, a palladium(II) acetate (B1210297) catalyst can be used to facilitate the cyclization of enamide precursors to form the oxazole core. acs.org

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, often leading to shorter reaction times, cleaner reactions, and higher yields. nih.govresearchgate.net Both the Robinson-Gabriel and Van Leusen syntheses can be significantly enhanced through the use of microwave energy.

For instance, a microwave-assisted Van Leusen reaction between an aryl aldehyde and TosMIC in isopropanol (B130326) with potassium phosphate (B84403) as a base can rapidly produce 5-substituted oxazoles. acs.orgijpsonline.com Similarly, the cyclodehydration step of the Robinson-Gabriel synthesis can be expedited under microwave irradiation using reagents like the Burgess reagent. researchgate.net These methods offer an efficient and environmentally benign alternative to conventional heating. nih.gov

Table 2: Microwave-Assisted vs. Conventional Oxazole Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

|---|---|---|---|

| Van Leusen | Hours to days at room temp. or with reflux. nih.gov | 5-10 minutes at 60-80°C. acs.orgijpsonline.com | Drastic reduction in reaction time. |

| Robinson-Gabriel | Often requires prolonged heating with strong acids. synarchive.com | Minutes under microwave irradiation. researchgate.net | Increased speed and potentially higher purity. nih.gov |

Introduction of the Bromomethyl Moiety

Once the 4-methyl-5-phenyloxazole precursor is obtained, the final step is the selective bromination of the methyl group at the C4 position.

The conversion of the 4-methyl group to a 4-(bromomethyl) group is typically achieved through a free-radical halogenation reaction. The methyl group on the oxazole ring is in an "allylic-like" position, making it susceptible to bromination with N-Bromosuccinimide (NBS). This reagent is favored because it provides a low, constant concentration of bromine, which promotes radical substitution over electrophilic addition to the aromatic rings. organic-chemistry.org

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally friendly alternative such as acetonitrile (B52724). organic-chemistry.org A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the reaction, often with initiation by heat or UV light. nih.gov The key to success is achieving regioselectivity, ensuring the bromine atom is added to the methyl group and not to the phenyl ring or the oxazole ring itself. nih.govresearchgate.net Careful control of reaction conditions is crucial to prevent side reactions, such as electrophilic aromatic bromination. researchgate.net

Table 3: Reagents for Regioselective Bromination

| Reagent | Initiator | Solvent | Purpose |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄, Acetonitrile | Provides a low concentration of Br₂ for radical substitution. organic-chemistry.org |

Functional Group Interconversions Leading to Bromomethyl

Synthesis of Key Intermediates and Precursors

The successful synthesis of 4-(bromomethyl)-5-phenyloxazole relies on the availability of appropriately substituted precursors.

The synthesis of the core oxazole structure, such as 4-methyl-5-phenyloxazole, is a critical first step. Various methods exist for the construction of the oxazole ring. One common approach involves the reaction of an α-haloketone with an amide. For instance, 4-phenyloxazole (B1581195) can be prepared from phenacyl bromide. google.com The synthesis of 2,5-disubstituted oxazoles can be achieved through the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a C-5 carbanion that reacts with various electrophiles. nih.gov Subsequent displacement of the phenylsulfonyl group allows for further functionalization. nih.gov Copper-catalyzed intramolecular cyclization of functionalized enamides is another efficient method for preparing 2-phenyl-4,5-substituted oxazoles. acs.org

Table 2: Selected Methods for Phenyl Oxazole Synthesis

| Method | Description | Reference |

| α-Haloketone and Amide Condensation | A classic method for forming the oxazole ring. | google.com |

| Deprotonation/Electrophilic Substitution | Generates a C-5 carbanion on a sulfonyl-activated oxazole for reaction with electrophiles. | nih.gov |

| Copper-Catalyzed Cyclization | Intramolecular cyclization of enamides to form highly functionalized oxazoles. | acs.org |

In some synthetic routes, the bromomethyl group may be introduced onto the phenyl ring before the formation of the oxazole ring. Aromatic ring bromomethylation can be achieved by reacting an aromatic hydrocarbon with hydrogen bromide and formaldehyde, yielding a benzyl (B1604629) bromide derivative. manac-inc.co.jp This bromomethylated phenyl compound could then be used as a precursor in a subsequent oxazole ring-forming reaction.

Advanced Synthetic Strategies

Modern organic synthesis continues to develop more efficient and versatile methods for the construction of heterocyclic compounds like oxazoles. One-pot syntheses, which combine multiple reaction steps into a single operation, are highly desirable. For example, the van Leusen synthesis allows for the one-step creation of 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.com The use of ionic liquids as reusable and environmentally friendly solvents has also been explored in van Leusen syntheses. ijpsonline.com Furthermore, microwave irradiation and ultrasonic activation are being employed to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. researchgate.net

Synthetic Routes to this compound and its Analogs

The synthesis of oxazole-containing compounds, valued for their wide-ranging applications in medicinal chemistry and materials science, has seen significant advancements through the adoption of modern synthetic techniques. This article focuses on two prominent methodologies for the preparation of this compound and its derivatives: continuous-flow synthesis and solid-phase synthesis. These approaches offer distinct advantages over traditional batch chemistry, including enhanced reaction control, improved safety, and the potential for high-throughput library generation.

The construction of the this compound core and its analogs can be efficiently achieved through innovative synthetic strategies that leverage flow chemistry and solid-supported reagents. These methods provide pathways to these valuable compounds with high efficiency and purity.

Continuous-flow synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 4,5-disubstituted oxazoles. This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with reactive intermediates.

A notable example is the automated synthesis of 4,5-disubstituted oxazoles using a versatile mesofluidic flow reactor, such as the Vapourtec R-Series system. durham.ac.ukvapourtec.comucsb.eduvapourtec.com In a typical setup, streams of an acyl chloride and an isocyanoacetate derivative in a suitable solvent like acetonitrile are combined and passed through a mixing chip. durham.ac.uk This initial mixing generates an intermediate adduct. The reaction stream then flows through a heated column packed with a polymer-supported base, for instance, polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), which catalyzes the intramolecular cyclization to yield the desired oxazole. durham.ac.uk

The efficiency of this process is dependent on several factors, including the mixing time prior to contact with the base and the reaction temperature. durham.ac.uk For certain substrates, heating the column containing the polymer-supported base can significantly improve the yield and purity of the final product. durham.ac.uk This automated system allows for the rapid optimization of reaction conditions and the synthesis of a library of oxazole derivatives with high purity and in good yields. durham.ac.uk

Table 1: Examples of 4,5-Disubstituted Oxazoles Synthesized via Continuous-Flow

| Acyl Chloride | Isocyanide | Product | Yield (%) | Purity (%) |

| 3-Nitrobenzoyl chloride | Ethyl isocyanoacetate | Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate | >80 | >90 |

| Benzoyl chloride | Ethyl isocyanoacetate | Ethyl 5-phenyloxazole-4-carboxylate | >80 | >90 |

| 4-Chlorobenzoyl chloride | Ethyl isocyanoacetate | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | >80 | >90 |

| 4-Methoxybenzoyl chloride | Ethyl isocyanoacetate | Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate | >80 | >90 |

| Data sourced from a study on the automated continuous-flow synthesis of 4,5-disubstituted oxazoles. durham.ac.uk |

This continuous-flow approach can be conceptually applied to the synthesis of this compound by utilizing appropriate starting materials, such as a derivative of bromoacetic acid and a suitable isocyanide precursor to form the 4-(bromomethyl) moiety.

Solid-phase synthesis offers a powerful strategy for the combinatorial synthesis of diverse molecular libraries, including those based on the oxazole scaffold. This technique simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound product. A key aspect of this methodology is the use of a suitable linker that attaches the substrate to the solid support and can be cleaved under specific conditions to release the final product.

A versatile method for the solid-phase synthesis of 5-substituted oxazoles has been developed, which can be conceptually adapted for the synthesis of this compound. This approach involves the initial attachment of a protected amino acid, such as D-threonine, to a solid support. nih.gov The synthesis of a 5-(hydroxymethyl)oxazole scaffold on a solid phase has been demonstrated, providing a template that can be modified to introduce the desired bromomethyl group at the 4-position. nih.gov

The general strategy involves the following key steps:

Attachment to Solid Support: A protected amino acid is linked to a suitable resin.

N-Terminal Derivatization: The N-terminus of the resin-bound amino acid is derivatized.

Oxazole Formation: The core oxazole ring is constructed. In the case of starting from a β-hydroxy amino acid like threonine, this can be achieved through a cyclodehydration reaction. mdpi.com

Side-Chain Modification: The functional group at the 5-position (originating from the amino acid side chain) is chemically modified. For instance, a hydroxyl group can be converted to a bromide. nih.gov

Cleavage from Resin: The final compound is cleaved from the solid support.

For the synthesis of this compound, one could envision starting with a resin-bound, protected β-phenylserine derivative. Following oxazole formation, the resulting hydroxymethyl group at the 4-position would then be converted to a bromomethyl group, for example, through treatment with a brominating agent. nih.gov

Table 2: Conceptual Solid-Phase Synthesis Scheme for this compound Derivatives

| Step | Reaction | Reagents and Conditions |

| 1 | Resin Loading | Protected β-phenylserine, coupling agent, solid support (e.g., Wang resin) |

| 2 | Oxazole Formation | Cyclodehydration agent (e.g., PPh₃/I₂) |

| 3 | Hydroxyl to Bromide Conversion | Brominating agent (e.g., PBr₃ or CBr₄/PPh₃) |

| 4 | Cleavage | Acidic conditions (e.g., TFA in DCM) |

| This table presents a conceptual pathway based on established solid-phase oxazole synthesis methodologies. nih.govmdpi.com |

This solid-phase approach is highly amenable to the creation of a library of derivatives by varying the initial amino acid and the subsequent derivatization and cleavage steps, thereby providing access to a wide range of this compound analogs for further investigation.

Chemical Reactivity and Transformation Studies of 4 Bromomethyl 5 Phenyloxazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromine atom in the 4-(bromomethyl) group is readily displaced by a variety of nucleophiles. This reactivity is attributed to the stability of the transition state, which is benzylic-like in nature due to the adjacent oxazole (B20620) ring. This allows for the facile synthesis of a wide array of 4-substituted methyl-5-phenyloxazole derivatives under relatively mild conditions.

4-(Bromomethyl)-5-phenyloxazole reacts readily with primary and secondary amines to yield the corresponding 4-(aminomethyl)-5-phenyloxazole derivatives. These reactions typically proceed via an SN2 mechanism, where the amine acts as the nucleophile. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the hydrobromic acid formed as a byproduct. The resulting products, including alkylamino-, alkylthio-, and alkoxy-(methyl)oxazoles, are valuable scaffolds in medicinal chemistry.

Table 1: Synthesis of 4-(Aminomethyl)-5-phenyloxazole Derivatives This table presents representative data for the reaction of this compound with various amines.

| Amine Nucleophile | Product | Typical Conditions | Representative Yield (%) |

|---|---|---|---|

| Diethylamine | 4-((Diethylamino)methyl)-5-phenyloxazole | K₂CO₃, Acetonitrile, 60 °C | 85-95 |

| Morpholine | 4-(Morpholinomethyl)-5-phenyloxazole | Et₃N, THF, rt | 90-98 |

The reaction of this compound with thiols or their corresponding thiolates provides a straightforward route to 4-((alkylthio)methyl)- or 4-((arylthio)methyl)-5-phenyloxazoles. Thiolates, being excellent nucleophiles, readily displace the bromide ion. These reactions are typically performed in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol, thereby increasing its nucleophilicity nih.gov. The resulting thioethers are stable compounds and serve as important intermediates in organic synthesis.

Alkoxide nucleophiles, such as sodium methoxide or sodium ethoxide, react with this compound to form the corresponding 4-(alkoxymethyl)-5-phenyloxazole ethers. The reaction is a classic example of the Williamson ether synthesis. Anhydrous conditions are generally preferred to prevent the hydrolysis of the alkoxide and the starting material. The choice of solvent is typically the corresponding alcohol or an aprotic polar solvent like THF or DMF.

For the formation of new carbon-carbon bonds, this compound serves as an effective alkylating agent for carbanions. A prominent example is its reaction with the enolate of diethyl malonate. The reaction is initiated by deprotonating diethyl malonate with a suitable base, such as sodium ethoxide, to generate the nucleophilic malonate carbanion libretexts.org. This carbanion then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming diethyl 2-((5-phenyloxazol-4-yl)methyl)malonate. The product of this C-alkylation can be further manipulated, for instance, through hydrolysis and decarboxylation to yield 3-(5-phenyloxazol-4-yl)propanoic acid.

Table 2: C-Alkylation of Diethyl Malonate with this compound This table outlines the typical reaction parameters for the C-alkylation of diethyl malonate.

| Reactants | Base | Solvent | Product | Typical Yield (%) |

|---|

The bromide of this compound can be efficiently substituted by an azide group through reaction with sodium azide (NaN₃) rsc.orgrsc.org. This nucleophilic substitution reaction is typically conducted in a polar aprotic solvent like DMF or DMSO to afford 4-(azidomethyl)-5-phenyloxazole in high yield nih.gov. The resulting azidomethyl compound is a versatile intermediate. The azide group can be reduced to a primary amine or used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to synthesize 1,2,3-triazole derivatives beilstein-journals.orgresearchgate.net.

Oxazole Ring Reactivity

The oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the electron-donating and electron-withdrawing nature of its substituents. The 5-phenyl group is generally considered an electron-donating group through resonance, which can influence the regioselectivity of electrophilic substitution reactions.

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen and oxygen heteroatoms, which deactivates the ring compared to benzene minia.edu.egmakingmolecules.com. When such reactions do occur, the position of attack is dictated by the existing substituents. The C2 position is the most electron-deficient, while the C4 position is occupied. Therefore, any potential electrophilic attack would be directed by the interplay of the electronic effects of the phenyl and bromomethyl groups.

The oxazole ring can also participate in cycloaddition reactions. Depending on the substituents, it can act as a diene or a dienophile in Diels-Alder reactions. For instance, oxazoles with electron-withdrawing groups can act as dienophiles rsc.orgrsc.org. Conversely, the diene character of the oxazole can be utilized in reactions with powerful dienophiles, often leading to the formation of a pyridine ring after a retro-Diels-Alder extrusion of a small molecule. The specific reactivity of this compound in such cycloadditions would depend on the reaction conditions and the nature of the reaction partner.

Electrophilic Aromatic Substitution (at C5 with electron-donating groups)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. For five-membered heterocycles like oxazole, the susceptibility to electrophilic attack is enhanced compared to benzene. wikipedia.org These rings contain a heteroatom with at least one lone pair of electrons (in this case, oxygen and nitrogen) that can stabilize the cationic intermediate formed during the substitution process. wikipedia.org

The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eg The aromaticity is then restored by the loss of a proton. In substituted oxazoles, the position of electrophilic attack is directed by the existing substituents. For a 5-phenyloxazole system, the C4 position is generally the most activated towards electrophilic attack. However, if the C4 position is blocked, as in this compound, electrophilic attack on the oxazole ring itself becomes less favorable compared to substitution on the C5-phenyl ring.

Should the phenyl ring at C5 contain strong electron-donating groups, it would be the primary site for electrophilic aromatic substitution. Groups that donate electrons stabilize the intermediate carbocation, thereby increasing the reaction rate and directing the incoming electrophile to the ortho and para positions. libretexts.org

Nucleophilic Aromatic Substitution (at C2 with leaving groups)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and heterocyclic systems, particularly those that are electron-deficient. ck12.orglibretexts.org Unlike SEAr, SNAr is facilitated by electron-withdrawing groups, which help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov

The oxazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially at the C2 position. If this compound were modified to include a suitable leaving group (such as a halogen) at the C2 position, it would readily undergo SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism: the nucleophile first adds to the carbon bearing the leaving group, forming a tetrahedral, resonance-stabilized anionic intermediate. youtube.com In the second step, the leaving group is expelled, restoring the aromaticity of the oxazole ring. youtube.com The presence of the oxazole nitrogen atom helps to stabilize the negative charge in the intermediate, analogous to the effect of a nitro group in benzene chemistry. youtube.com

Metalation and Derivatization (e.g., Lithiation followed by electrophilic quenching)

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heterocyclic compounds. researchgate.net This process involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

For the this compound scaffold, there are several potential sites for metalation. Studies on the closely related 5-methoxy-2-phenyloxazole have shown that deprotonation occurs selectively at the C4 position of the oxazole ring. researchgate.netresearchgate.net The resulting lithiated species can then react with electrophiles.

| Starting Material | Base | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Methoxy-2-phenyloxazole | n-BuLi | D₂O | 4-Deutero-5-methoxy-2-phenyloxazole | 88 | researchgate.net |

| 5-Methoxy-2-phenyloxazole | n-BuLi | MeI-TMEDA | 4-Methyl-5-methoxy-2-phenyloxazole | 63 | researchgate.net |

Another potential site for deprotonation is the benzylic position of the 4-(bromomethyl) group. Benzylic protons are more acidic than aromatic protons and can be removed by strong bases, especially when directed by a nearby functional group. uwindsor.ca However, the presence of the bromine atom complicates this, as lithium-halogen exchange could be a competing reaction pathway.

Cycloaddition Reactions (e.g., Diels-Alder as dienes)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. While typically involving a conjugated diene and a dienophile, certain heterocycles can also function as the diene component. Oxazoles can participate in Diels-Alder reactions with various dienophiles, a transformation known as the oxazole-Diels-Alder or Bradsher reaction.

In this reaction, the oxazole acts as an azadiene. The initial [4+2] cycloaddition with a dienophile (e.g., an alkene or alkyne) forms a bicyclic adduct. This adduct is often unstable and can undergo further transformations. A common pathway involves a retro-Diels-Alder reaction, where the oxygen bridge is eliminated as a small molecule (e.g., a nitrile from the N=C-O portion of the ring), leading to the formation of a substituted furan. Alternatively, rearrangement can lead to the formation of pyridine derivatives. The specific outcome depends on the substituents on the oxazole ring and the dienophile, as well as the reaction conditions. The reaction of furan derivatives, which are structurally analogous, highlights the utility of this approach for creating complex molecular architectures. researchgate.netnih.gov

Transformations of the Phenyl Group

The C5-phenyl substituent of this compound can undergo various transformations common to aromatic rings, allowing for further molecular diversification.

Arylation Reactions (e.g., C-H Arylation)

Direct C-H arylation has emerged as a highly efficient and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalization of the aromatic ring. mdpi.com These reactions are typically catalyzed by transition metals like palladium. nih.gov The C-H bonds of the phenyl group in this compound can be targeted for arylation.

The reaction generally involves the coupling of an aryl halide or pseudohalide with the C-H bond of the phenyl ring. The selectivity of the reaction (ortho, meta, or para C-H bond) is often controlled by the electronic properties of the substrate and the specific catalyst system employed. For instance, palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been shown to proceed selectively at the C5 position of the isoxazole (B147169) ring, demonstrating the feasibility of C-H activation on azole systems. nih.gov Similar principles can be applied to activate the C-H bonds of the phenyl substituent.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Isoxazole | Aryl Iodide | Pd(OAc)₂ | K₂CO₃ | DMA | nih.gov |

| Benzothiazole | Aryl Iodide | Pd@Chitosan | K₂CO₃ | DMF | mdpi.com |

| 1-Methylimidazole | Aryl Bromide | Pd(OAc)₂ | K₂CO₃ | Anisole | preprints.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or pseudohalide. nih.gov This reaction is widely used in synthetic chemistry due to its mild conditions and high functional group tolerance. researchgate.net

To apply the Suzuki-Miyaura coupling to the phenyl group of this compound, the phenyl ring must first be functionalized with a leaving group, such as bromine or iodine, or with a boronic acid/ester. For example, starting with 4-(bromomethyl)-5-(4-bromophenyl)oxazole, the bromine atom on the phenyl ring can be coupled with a variety of aryl or vinyl boronic acids.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation. researchgate.net

| Aryl Halide | Boronic Acid | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ | dppf | Na₂CO₃ | DME/H₂O | nih.gov |

| o-Halobenzamide | Naphthylboronic acid | Pd(OAc)₂ | KenPhos | K₃PO₄ | Toluene | mit.edu |

| Aryl Bromide | Arylboronate Ester | Pd₂(dba)₃ | sSPhos | K₃PO₄ | Dioxane/H₂O | cam.ac.uk |

Oxidation and Reduction Pathways

The presence of multiple potentially reactive sites in this compound allows for a variety of oxidation and reduction reactions. The primary sites for these transformations are the bromomethyl group and the oxazole ring itself.

Oxidation:

The bromomethyl group is susceptible to oxidation to the corresponding aldehyde, 4-formyl-5-phenyloxazole. This transformation can be achieved using various oxidizing agents, such as N-oxides in the presence of a base (Kornblum oxidation) or dimethyl sulfoxide (DMSO) based oxidants (e.g., Swern, Moffatt-Pfitzner oxidations). These methods are generally effective for converting benzylic-type halides to aldehydes.

Another potential oxidation pathway involves the oxazole ring. Studies on other 4- or 5-substituted 2H-oxazoles have shown that the ring can undergo oxidation to the corresponding 2-oxazolone, catalyzed by enzymes like aldehyde oxidase. This suggests that under specific biological or biomimetic conditions, the oxazole moiety of this compound could be a target for oxidation. Furthermore, the photo-oxidation of oxazoles with singlet oxygen is known to proceed via a [4+2]-cycloaddition, leading to endoperoxides that can rearrange to triamides.

| Oxidation Reaction | Reagent/Conditions | Predicted Product |

| Oxidation of bromomethyl group | DMSO, base (e.g., triethylamine) | 4-Formyl-5-phenyloxazole |

| Ring Oxidation | Aldehyde Oxidase | 4-(Bromomethyl)-5-phenyl-1,3-oxazol-2(3H)-one |

| Photo-oxidation | Singlet Oxygen (¹O₂) | Triamide derivatives |

Reduction:

The reduction of this compound would primarily target the bromomethyl group. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, would be expected to reduce the bromomethyl group to a methyl group, yielding 4-methyl-5-phenyloxazole (B94418). This is a common method for the dehalogenation of benzylic halides.

Alternatively, hydride-based reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), could also effect this transformation, although the reactivity of the oxazole ring towards these strong nucleophiles would need to be considered. The phenyl group could also be reduced under more forcing hydrogenation conditions (e.g., high pressure and temperature, rhodium catalyst), but this would be a less selective transformation.

| Reduction Reaction | Reagent/Conditions | Predicted Product |

| Dehalogenation | H₂, Pd/C | 4-Methyl-5-phenyloxazole |

| Hydride Reduction | LiAlH₄ or NaBH₄ | 4-Methyl-5-phenyloxazole |

Rearrangement Reactions (e.g., Cornforth rearrangement)

The Cornforth rearrangement is a well-established thermal rearrangement of 4-acyloxazoles, where the acyl group at the 4-position and the substituent at the 5-position of the oxazole ring exchange places. The mechanism involves a pericyclic ring-opening to a nitrile ylide intermediate, followed by a re-cyclization.

A critical requirement for the classical Cornforth rearrangement is the presence of a carbonyl group (acyl group) at the 4-position of the oxazole ring. This compound lacks this essential acyl group; it has a bromomethyl group at the 4-position. Therefore, it is not expected to undergo a standard Cornforth rearrangement under thermal conditions.

Computational and Theoretical Investigations of 4 Bromomethyl 5 Phenyloxazole

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. africanjournalofbiomedicalresearch.com For a molecule like 4-(Bromomethyl)-5-phenyloxazole, DFT methods can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. africanjournalofbiomedicalresearch.comdntb.gov.ua The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. dntb.gov.uaajchem-a.com

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and can be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and oxazole (B20620) rings, while the LUMO is likely to be distributed over the oxazole ring and the bromomethyl group, particularly the C-Br antibonding orbital.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The tendency of a molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2): The resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. nih.gov

Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω = χ² / 2η): A measure of the electrophilic character of a molecule.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Chemical Softness (S) | 0.356 |

| Electrophilicity Index (ω) | 2.91 |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of this compound. fip.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of the potential energy surface and the identification of low-energy conformers.

For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the oxazole ring and the rotation of the bromomethyl group. MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

Structure-Reactivity Relationship Predictions

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to predict the structure-reactivity relationships for this compound. For instance, the molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, visualizes the charge distribution on the molecule's surface. dntb.gov.uanih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, making them potential sites for protonation or coordination to metal ions. The area around the hydrogen atoms of the phenyl ring and the bromomethyl group would exhibit positive potential. The high electrophilicity index and the presence of the reactive bromomethyl group suggest that this molecule is a good candidate for nucleophilic substitution reactions at the benzylic carbon. The computational data can thus guide the rational design of reactions involving this compound.

Spectroscopic Characterization Methodologies for 4 Bromomethyl 5 Phenyloxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms can be determined.

In the ¹H NMR spectrum of 4-(bromomethyl)-5-phenyloxazole, distinct signals corresponding to the different types of protons are anticipated. The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns would be influenced by the substitution on the phenyl ring in any derivatives.

The most characteristic signal for this compound would be that of the bromomethyl protons (-CH₂Br). This signal is expected to appear as a singlet in the range of δ 4.5 to 4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the oxazole (B20620) ring. For comparison, the methyl protons in related structures without the bromine atom, such as in certain substituted oxazoles, appear further upfield.

The proton on the oxazole ring, if present, would also have a characteristic chemical shift. For instance, in some 2,5-disubstituted oxazoles, the oxazole proton signal can be observed around δ 7.3-8.2 ppm, depending on the electronic nature of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.8 | Multiplet |

| -CH₂Br | 4.5 - 4.8 | Singlet |

| Oxazole-H (if present) | 7.3 - 8.2 | Singlet |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the bromomethyl carbon, the oxazole ring carbons, and the phenyl ring carbons.

The carbon of the bromomethyl group (-CH₂Br) is anticipated to have a chemical shift in the range of δ 25-35 ppm. The carbons of the oxazole ring typically resonate between δ 120 and 160 ppm. The specific shifts of C4 and C5 of the oxazole ring are influenced by their substituents. The phenyl group carbons will show a series of signals in the aromatic region, generally between δ 125 and 140 ppm. The carbon atom attached to the oxazole ring (ipso-carbon) will have a chemical shift that can vary depending on the substitution pattern. For instance, in various 2,5-disubstituted oxazoles, the carbon atoms of the oxazole ring have been observed in the range of δ 123-161 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 25 - 35 |

| Phenyl-C | 125 - 140 |

| Oxazole-C | 120 - 160 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₈BrNO), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two m/z units. For example, HRMS data for a related bromooxazoline compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, showed the calculated and found values for the [M]⁺ ion to be extremely close, confirming its elemental composition.

In addition to the molecular ion peak, mass spectrometry provides information about the structure of a molecule through its fragmentation pattern. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom or the cleavage of the bromomethyl group. The stability of the resulting fragments can provide further structural clues. Common fragments would include the [M-Br]⁺ ion and fragments corresponding to the phenyl and oxazole rings. For instance, in the mass spectra of related phenyl-substituted isoxazoles, fragments corresponding to the phenyl group (m/z = 77) and the phenylisoxazole core are often observed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds.

The aromatic C-H stretching vibrations of the phenyl group are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the region of 1600-1450 cm⁻¹. The C=N and C-O stretching vibrations of the oxazole ring are expected in the 1650-1500 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively. The C-Br stretching vibration of the bromomethyl group would be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. In related brominated isoxazole (B147169) structures, characteristic peaks have been noted for C=N and other functional groups within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C=N Stretch (Oxazole) | 1650 - 1500 |

| C-O Stretch (Oxazole) | 1300 - 1000 |

| C-Br Stretch | 600 - 500 |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a paramount analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. For this compound and its derivatives, single-crystal XRD studies have been instrumental in elucidating their solid-state architecture, confirming stereochemistry, and analyzing non-covalent interactions that dictate their crystal packing.

Detailed research findings from X-ray crystallographic analyses of derivatives of this compound have provided significant insights into their molecular conformations and supramolecular assemblies.

A notable example is the X-ray analysis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, a derivative of the core structure. mdpi.com The single crystal X-ray diffraction study revealed that this compound crystallizes in a monoclinic system with the space group P2₁/c. mdpi.com The E configuration of the exocyclic double bond was unequivocally confirmed by this analysis. The crystal structure is characterized by specific torsion angles between the constituent rings; the angle between the p-tolyl ring and the oxazoline (B21484) ring is 5.99°, while the angle between the oxazoline ring and the phenyl ring is 13.85°. mdpi.com These dihedral angles indicate a slightly twisted conformation of the molecule in the solid state. The crystal packing is stabilized by a combination of intermolecular π–π stacking interactions (at a distance of 3.4 Å) between the oxazoline ring and the tolyl group, and intermolecular C-H···N interactions (2.5 Å) involving the phenyl group's C-H and the oxazoline's nitrogen atom. mdpi.com

The crystallographic data for this derivative are summarized in the table below:

| Parameter | Value |

| Empirical Formula | C₂₃H₁₈BrNO |

| Formula Weight | 404.30 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.395(2) Å |

| b | 16.294(3) Å |

| c | 11.235(2) Å |

| α | 90° |

| β | 102.39(3)° |

| γ | 90° |

| Volume | 1856.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.447 Mg/m³ |

| Absorption Coefficient | 2.162 mm⁻¹ |

| F(000) | 824 |

| Data sourced from a study on (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. mdpi.com |

Another relevant derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has also been characterized using single-crystal X-ray diffraction. vensel.orgvensel.org This compound crystallizes in the monoclinic space group P2₁/n. vensel.orgvensel.org The asymmetric unit contains two independent molecules which are stabilized by intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds. vensel.orgvensel.org

The crystallographic parameters for this compound are detailed in the following table:

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂BrNO₄ |

| Formula Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 14.828(2) Å |

| b | 7.1335(9) Å |

| c | 25.119(2) Å |

| β | 100.066(11)° |

| Volume | 2616.1(6) ų |

| Z | 8 |

| Data sourced from studies on ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. vensel.orgvensel.org |

Precursor in Medicinal Chemistry

The structural motif of a substituted oxazole is a recurring feature in a multitude of biologically active compounds. Consequently, this compound serves as a key precursor for the synthesis of novel molecules with potential therapeutic applications. Its utility in medicinal chemistry is multifaceted, ranging from the construction of complex bioactive molecules to the generation of pharmaceutical intermediates and the targeted derivatization for specific biological targets.

The synthesis of bioactive molecules often relies on the strategic combination of various pharmacophores. The 5-phenyloxazole unit can be incorporated into larger molecular frameworks to modulate their physicochemical properties and biological activity. The reactive bromomethyl handle of this compound is particularly amenable to reactions with nucleophiles such as amines, thiols, and alcohols, which are commonly found in other biologically relevant molecules. This allows for the straightforward synthesis of new chemical entities with potential therapeutic value.

For instance, the reaction of this compound with a primary or secondary amine-containing scaffold can lead to the formation of a new carbon-nitrogen bond, linking the 5-phenyloxazole core to another bioactive fragment. Such molecular hybridization is a common strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic profiles.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| This compound | Primary/Secondary Amine (R1R2NH) | 4-((R1R2N)methyl)-5-phenyloxazole | Nucleophilic Substitution |

| This compound | Thiol (RSH) | 4-((RS)methyl)-5-phenyloxazole | Nucleophilic Substitution |

| This compound | Alcohol/Phenol (ROH) | 4-((RO)methyl)-5-phenyloxazole | Williamson Ether Synthesis |

In the multi-step synthesis of complex pharmaceutical agents, this compound can function as a crucial pharmaceutical intermediate. Its role is to introduce the 5-phenyloxazole-4-ylmethyl moiety into a larger, more elaborate molecule that will eventually become an active pharmaceutical ingredient (API). The stability of the oxazole ring under various reaction conditions, coupled with the specific reactivity of the bromomethyl group, makes it an ideal building block in a convergent synthetic strategy.

An example of its application as an intermediate could be in the synthesis of a drug candidate where the 5-phenyloxazole group is required for binding to a biological target. The synthesis might involve the reaction of this compound with a complex nucleophilic fragment, followed by several additional synthetic transformations on other parts of the molecule to arrive at the final API.

The development of targeted therapies, such as kinase inhibitors, often requires the synthesis of a library of related compounds to optimize binding affinity and selectivity. This compound can be a valuable starting point for generating such libraries. The 5-phenyloxazole core can serve as a scaffold that can be elaborated by attaching various side chains via the bromomethyl group.

For example, in the context of kinase inhibitors, different amine-containing fragments, known to interact with the hinge region of a kinase, can be reacted with this compound. This would generate a series of derivatives, each with a unique substitution pattern, which can then be screened for their inhibitory activity against a panel of kinases.

| Starting Material | Reagent | Potential Kinase Inhibitor Scaffold |

| This compound | Aminopyrimidine | 4-(((pyrimidin-2-yl)amino)methyl)-5-phenyloxazole |

| This compound | Aminoindazole | 4-(((1H-indazol-5-yl)amino)methyl)-5-phenyloxazole |

| This compound | Aminopyrazole | 4-(((1H-pyrazol-4-yl)amino)methyl)-5-phenyloxazole |

Thiazolidinediones are a class of compounds known for their therapeutic applications, including as antidiabetic agents. The synthesis of novel thiazolidinedione derivatives can be achieved by utilizing this compound. The nitrogen atom of the thiazolidinedione ring system is nucleophilic and can react with the electrophilic bromomethyl group of the oxazole derivative. This reaction results in the formation of an N-alkylated thiazolidinedione, incorporating the 5-phenyloxazole-4-ylmethyl substituent.

This synthetic approach allows for the creation of hybrid molecules that combine the structural features of both the oxazole and the thiazolidinedione moieties, potentially leading to compounds with novel or enhanced biological activities.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Thiazolidine-2,4-dione | Potassium Carbonate | 3-((5-phenyloxazol-4-yl)methyl)thiazolidine-2,4-dione |

Purine analogs are a cornerstone in the development of inhibitors for various enzymes, including kinases and polymerases, due to their structural similarity to endogenous nucleosides. This compound can be employed to synthesize novel purine-based inhibitors by alkylating the purine scaffold. The nucleophilic nitrogen atoms of the purine ring can react with this compound, typically in the presence of a base, to yield N-alkylated purine derivatives. The position of alkylation (e.g., N7 or N9) can often be controlled by the choice of reaction conditions and protecting groups.

These modified purine analogs can then be evaluated for their inhibitory potential against various biological targets, with the 5-phenyloxazole-4-ylmethyl group serving to explore new binding interactions within the target's active site.

| Reactant 1 | Reactant 2 | Base | Potential Product(s) |

| This compound | Adenine | Cesium Carbonate | 9-((5-phenyloxazol-4-yl)methyl)-9H-purin-6-amine and 7-((5-phenyloxazol-4-yl)methyl)-7H-purin-6-amine |

| This compound | Guanine | Sodium Hydride | 9-((5-phenyloxazol-4-yl)methyl)-2-amino-1,9-dihydro-6H-purin-6-one and 7-((5-phenyloxazol-4-yl)methyl)-2-amino-1,7-dihydro-6H-purin-6-one |

Building Block in Organic Synthesis

Beyond its applications in medicinal chemistry, this compound is a valuable building block in general organic synthesis. Its utility stems from the ability of the bromomethyl group to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the incorporation of the 5-phenyloxazol-4-ylmethyl fragment into a diverse set of organic molecules.

For example, it can be used in the synthesis of stabilized ylides for Wittig-type reactions, or it can undergo reaction with carbanions and other carbon nucleophiles to extend carbon chains. Furthermore, it can be converted into other functional groups, such as an aldehyde, a carboxylic acid, or a nitrile, via subsequent transformations of the initially formed substitution products. This versatility makes this compound a useful tool for the construction of complex molecular architectures.

| Reaction Type | Reagent | Intermediate/Product |

| Wittig Reaction | Triphenylphosphine (B44618) | (5-phenyloxazol-4-yl)methyl)triphenylphosphonium bromide |

| Grignard Reaction | Magnesium | (5-phenyloxazol-4-yl)methylmagnesium bromide |

| Cyanide Substitution | Sodium Cyanide | 2-(5-phenyloxazol-4-yl)acetonitrile |

Preparation of Novel Heterocyclic Systems

The reactive nature of the bromomethyl group in this compound makes it an excellent starting material for the synthesis of various novel and complex heterocyclic systems. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of different functionalities which can then participate in intramolecular cyclization reactions to form new rings.

Researchers have demonstrated that halogenated oxazolines are valuable structural motifs because they can be converted into more functionalized oxazoles. mdpi.com The synthesis of new heterocyclic compounds often involves the reaction of a starting material, such as an oxazolone, with other reagents to yield more complex structures like 1,2,4-triazin-6(5H)-ones. nih.gov This principle of using a reactive heterocyclic starting material to build larger systems is central to the utility of this compound. For instance, it can be envisioned that the bromomethyl group could react with binucleophiles to construct fused heterocyclic systems. This strategy is a cornerstone of combinatorial chemistry, aiming to develop hybrid compounds with enhanced biological activities. nih.gov The synthesis of fused heterocycles like imidazo[4,5-b]pyridines has been achieved from reactions involving suitable acid chlorides and diamines, highlighting a pathway where the oxazole moiety could be incorporated into larger polycyclic frameworks. nih.gov

Use in Polymer Synthesis

While specific studies detailing the polymerization of this compound are not extensively documented in the reviewed literature, the reactivity of its bromomethyl group suggests significant potential for applications in polymer chemistry. Compounds containing bromomethyl groups, such as 1,3,5-tris-(bromomethyl) benzene, are utilized as crosslinkers in the fabrication of redox-active polymer films. academie-sciences.fr This analogue demonstrates how the bromomethyl functionality can participate in crosslinking and copolymerization reactions.

The bromomethyl group on the 5-phenyloxazole core could serve several roles in polymerization:

Monomer Functionalization: It can be used to introduce the oxazole moiety as a pendant group onto a polymer backbone, thereby imparting specific photophysical or biological properties to the material.

Initiator: The C-Br bond could potentially be cleaved to initiate certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP).

Chain Transfer Agent: In other polymerization mechanisms, it might function as a chain transfer agent, controlling the molecular weight of the resulting polymer.

Post-Polymerization Modification: Polymers with suitable nucleophilic sites could be modified by grafting this compound onto the polymer chain.

Ligand Synthesis

The 4,5-diaryloxazole framework is a valuable scaffold in medicinal chemistry and ligand design. nih.gov The synthesis of ligands often involves the strategic assembly of heterocyclic cores with appropriate coordinating atoms. The this compound molecule is well-suited for this purpose, as the bromomethyl group provides a convenient handle for synthetic elaboration.

This reactive group can be substituted by various nucleophiles containing donor atoms like nitrogen, sulfur, or oxygen, which are essential for metal coordination. For example, reaction with amines, thiols, or alcohols can introduce functionalities capable of binding to metal ions. nih.gov This approach allows for the systematic modification of the ligand structure to fine-tune its electronic and steric properties, which is crucial for applications in catalysis, materials science, and bioinorganic chemistry. The synthesis of transition metal complexes often begins with the preparation of a Schiff-base ligand, which is subsequently reacted with metal salts. nih.gov The oxazole moiety, introduced via this compound, could be a key component of such a ligand framework.

Synthesis of Extended and Functionalized Oxazoles

Beyond serving as a precursor to other heterocyclic systems, this compound is a platform for the synthesis of more complex and functionalized oxazole derivatives. Elaboration can occur at the bromomethyl group or at other positions on the oxazole ring.

2-Substituted Oxazole Derivatives

While this compound is substituted at the 4- and 5-positions, the C2 position remains available for functionalization, leading to trisubstituted oxazoles. A common strategy for introducing substituents at the C2 position of an oxazole ring is through lithiation. nih.gov This involves deprotonation at the C2 position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a suitable electrophile. This method allows for the introduction of a wide variety of functional groups at the 2-position. The synthesis of 2-substituted-4,5-diaryloxazoles is of interest for applications in medicinal chemistry and photochemistry. nih.gov

| Reagent/Condition | Resulting 2-Substituent | Reference |

| 1. LDA/THF, -78°C2. Electrophile | Various groups (alkyl, acyl, etc.) | nih.govnih.gov |

| Amine Nucleophiles | 2-(Alkylaminomethyl) | nih.gov |

| Sulfur Nucleophiles | 2-(Alkylthiomethyl) | nih.gov |

| Alcohol/Phenol Nucleophiles | 2-(Alkoxymethyl) | nih.gov |

This table illustrates general strategies for functionalizing the 2-position of an oxazole ring, which can be applied to derivatives of this compound.

4,5-Disubstituted Oxazoles

The compound this compound is itself a 4,5-disubstituted oxazole. The primary route to synthesizing a diverse library of other 4,5-disubstituted oxazoles from this starting material involves the modification of the bromomethyl group at the C4 position. Nucleophilic substitution reactions are the most straightforward approach.

A variety of nucleophiles can be employed to displace the bromide, leading to a wide range of derivatives with different functional groups at the C4-methylene position. This versatility makes this compound a key intermediate. Efficient methods for the synthesis of 4,5-disubstituted oxazoles often involve the cycloaddition reaction of isocyanides and acid chlorides. rsc.org Continuous flow synthesis has also been successfully applied to produce these compounds in good yields and high purities. durham.ac.uk

Table of Representative Nucleophilic Substitution Reactions:

| Nucleophile | Product Class |

| Cyanide (e.g., KCN) | 4-(Cyanomethyl)-5-phenyloxazole |

| Azide (e.g., NaN₃) | 4-(Azidomethyl)-5-phenyloxazole |

| Amines (R-NH₂) | 4-((Alkylamino)methyl)-5-phenyloxazole |

| Thiols (R-SH) | 4-((Alkylthio)methyl)-5-phenyloxazole |

| Carboxylates (R-COO⁻) | 4-(((Acyloxy)methyl)-5-phenyloxazole |

Trisubstituted Oxazoles

The synthesis of 2,4,5-trisubstituted oxazoles is a significant area of research due to the prevalence of this scaffold in biologically active molecules. cbccollege.innih.gov Starting from this compound, a trisubstituted derivative can be obtained by introducing a third substituent at the C2 position. The "halogen dance" rearrangement is one effective pathway for synthesizing 2,4,5-trisubstituted oxazoles from halogenated precursors. nih.gov

Another common approach involves the condensation of α-diketone monooximes with aldehydes, followed by reduction. researchgate.net For a pre-formed 4,5-disubstituted oxazole, direct C-H functionalization or metalation at the C2 position is the most direct route. nih.gov For example, treatment with a strong base can generate a C2-anion, which can then react with various electrophiles to install the third substituent. nih.gov This allows for the creation of a diverse library of trisubstituted oxazoles with varied electronic and steric properties, which is crucial for structure-activity relationship studies in drug discovery. nih.gov

General Synthetic Strategies for Trisubstituted Oxazoles:

From α-Methylene Ketones: Nitrosation, condensation with aldehydes, and subsequent reduction with zinc in acetic acid. researchgate.net

Domino Reaction: Reaction of benzoin and substituted benzylamines using an oxidant like 2-Iodoxybenzoic acid. ijpsonline.com

From Pre-existing Oxazoles: Lithiation at the C2 position of a 4,5-disubstituted oxazole followed by reaction with an electrophile. nih.gov

常见问题

Q. Advanced

- Steric effects : Bulky substituents on the phenyl ring (e.g., 4-tert-butyl) reduce reactivity at the bromomethyl site due to steric hindrance, as shown in benzoxazole derivatives .

- Electronic effects : Electron-withdrawing groups (e.g., nitro or fluoro substituents) increase the electrophilicity of the bromomethyl carbon, enhancing nucleophilic substitution rates .

- Biological activity : Derivatives with extended conjugation (e.g., pyridyl or imidazole moieties) exhibit improved binding to biological targets, as seen in antimicrobial or anticancer analogs .

How should researchers address contradictions in reported physical data (e.g., melting points)?

Advanced

Discrepancies in melting points (e.g., 61–63°C vs. 72°C) may arise from:

- Isomeric impurities : Regioisomers (e.g., 4- vs. 5-substituted oxazoles) can co-elute during synthesis. Use preparative HPLC or column chromatography for isolation .

- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. hexane) may yield distinct crystalline forms. Powder XRD can confirm phase purity .

- Purity thresholds : Commercial samples with 95% purity may retain traces of unreacted precursors. Elemental analysis (C, H, N, Br) is recommended for validation .

What are the applications of this compound in multicomponent reactions?

Advanced

The bromomethyl group serves as a versatile handle for:

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl-oxazole hybrids, relevant in medicinal chemistry .

- Nucleophilic substitution : Reactions with amines or thiols generate functionalized oxazoles for ligand design (e.g., in copper(II) phosphonate complexes) .

- Photocatalysis : Under UV light, the C-Br bond undergoes homolytic cleavage, enabling radical-based C-C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。